molecular formula C12H17BrN2 B1406951 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine CAS No. 1541496-20-1

5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine

Cat. No.: B1406951
CAS No.: 1541496-20-1
M. Wt: 269.18 g/mol
InChI Key: FSZKPVBCIGLKHZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine (CAS: 1541496-20-1) is a brominated pyridine derivative with the molecular formula C₁₂H₁₇BrN₂ and a molecular weight of 269.19 g/mol . The compound features:

  • A pyridine ring substituted with a bromo group at position 5 and a methyl group at position 2.
  • A cyclopentylmethylamine moiety attached to the pyridine’s amine group at position 2.

This structure combines lipophilic (cyclopentylmethyl) and moderately polar (bromo, methyl) groups, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

5-bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-6-11(13)8-15-12(9)14-7-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKPVBCIGLKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium to achieve selective bromination at the 5-position . The reaction conditions usually involve heating the mixture at 90°C for a specified duration to ensure complete bromination.

Industrial Production Methods: For industrial-scale production, the process may involve multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully optimized to achieve high yields and purity of the final product. The use of cost-effective raw materials and scalable reaction conditions is crucial for the practical industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine undergoes various chemical reactions including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Bromination: Pyridinium bromochromate (PBC) in acetic acid.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown that similar compounds exhibit antiproliferative and cytotoxic activities against cancer cell lines .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

Cyclopentylmethyl vs. Cyclobutylmethyl and Tetrahydro-2H-pyran-4-ylmethyl
  • 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine (CAS: 1289049-62-2):
    • Substitutes the cyclopentylmethyl group with a cyclopentyl and methyl group.
    • Impact : Increased steric bulk may reduce solubility but enhance binding to hydrophobic targets .
  • (5-Bromopyridin-3-yl)methylmethylamine (CAS: 1710809-70-3):
    • Features a cyclobutylmethyl group instead of cyclopentylmethyl.
    • Impact : Smaller ring size (cyclobutyl vs. cyclopentyl) may alter conformational flexibility and intermolecular interactions .
  • 5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (CAS: 1220036-22-5): Includes a tetrahydropyran (oxygen-containing) substituent.
Aromatic vs. Aliphatic Substituents
  • 5-Bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine :
    • Substitutes cyclopentylmethyl with a 3-ethoxypropyl chain .
    • Impact : The ethoxy group introduces polarity, favoring aqueous solubility and metabolic stability .
  • 5-Bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine (CAS: 1219967-14-2):
    • Replaces cyclopentylmethyl with a 3-fluorobenzyl group.
    • Impact : The electron-withdrawing fluorine atom may enhance π-stacking interactions in biological systems .
  • 5-Bromo-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine (CAS: 1287383-24-7):
    • Features a 3-(trifluoromethyl)benzyl substituent.
    • Impact : The CF₃ group increases lipophilicity and metabolic resistance, common in drug design for prolonged activity .

Electronic and Steric Effects

Compound Substituent Molecular Weight Key Properties
Target Compound Cyclopentylmethyl 269.19 Moderate lipophilicity, steric bulk
5-Bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine 3-ethoxypropyl Not reported Higher polarity, improved solubility
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine Cyclopentyl + methyl 269.19 Increased steric hindrance
5-Bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine 3-fluorobenzyl 283.13 Enhanced π-π interactions

Biological Activity

5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine is a substituted pyridine compound notable for its unique structural features, including a bromine atom at the 5-position and a cyclopentylmethyl group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves the use of pyridinium bromochromate in acetic acid for selective bromination. The compound serves as a versatile building block for synthesizing more complex molecules, facilitating drug discovery and development efforts .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, which is crucial for its potential therapeutic applications .

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antiproliferative and Cytotoxic Effects : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Studies suggest that these compounds may inhibit cell growth by interfering with cellular signaling pathways .
  • Antimicrobial Activity : There is evidence that pyridine derivatives can exhibit antimicrobial properties. For instance, related compounds have shown activity against pathogenic bacteria and fungi, with varying degrees of effectiveness .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of pyridine derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
  • Antimicrobial Screening : Another study screened various pyridine derivatives for their antimicrobial properties, revealing moderate activity against specific bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Effectiveness
AntiproliferativeHuman cancer cell linesSignificant cytotoxicity
AntimicrobialE. coli, Pseudomonas aeruginosaModerate activity
Anti-thrombolyticHuman blood clot formationVariable effectiveness

Research Findings

Recent studies have demonstrated that the biological activity of this compound can be influenced by the structural modifications of its derivatives. For example, variations in substituents on the pyridine ring can enhance or diminish its antiproliferative and antimicrobial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine
Reactant of Route 2
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5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine

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